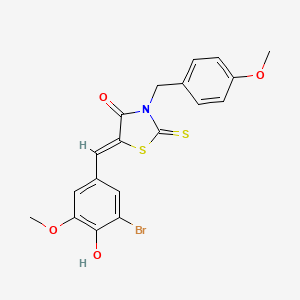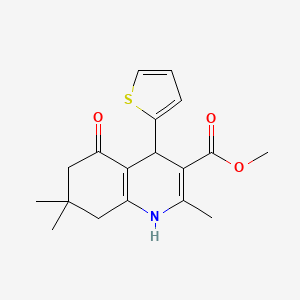![molecular formula C13H23NO4 B5138843 butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B5138843.png)
butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate, also known as BEAP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BEAP belongs to the class of aziridine-containing compounds, which are known for their unique chemical and biological properties.
作用機序
The mechanism of action of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is not yet fully understood. However, it is believed that butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to have a number of biochemical and physiological effects. In addition to its anticancer properties, butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has also been shown to have anti-inflammatory and analgesic effects. These effects make butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate a potential candidate for the development of new drugs for the treatment of inflammatory and pain-related conditions.
実験室実験の利点と制限
One of the main advantages of using butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate in lab experiments is its relatively simple synthesis method. This makes it easy to produce large quantities of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate for use in research. However, one of the limitations of using butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is its potential toxicity. Further research is needed to determine the safety of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its effects on living organisms.
将来の方向性
There are several future directions for research on butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate. One area of research is the development of new drugs based on the structure of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate. Another area of research is the study of the mechanism of action of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its effects on biological processes. Additionally, further research is needed to determine the safety and toxicity of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate and its potential applications in the field of medicine.
Conclusion:
In conclusion, butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is a promising compound with potential applications in scientific research, particularly in the field of cancer research. While further research is needed to fully understand the mechanism of action and potential applications of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate, its unique chemical and biological properties make it a promising candidate for the development of new drugs and the study of biological processes.
合成法
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate can be synthesized using a straightforward procedure that involves the reaction of ethyl 2-bromoacetate with butyl aziridine-2-carboxylate in the presence of a base. This reaction results in the formation of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate as a white solid with a yield of approximately 60%.
科学的研究の応用
Butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been used in various scientific research applications, including the development of new drugs and the study of biological processes. One of the most promising applications of butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate is in the field of cancer research. butyl 1-[1-(ethoxycarbonyl)propyl]-2-aziridinecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer treatments.
特性
IUPAC Name |
butyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-4-7-8-18-13(16)11-9-14(11)10(5-2)12(15)17-6-3/h10-11H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNCNRWJPHRDLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CN1C(CC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 1-(1-ethoxy-1-oxobutan-2-yl)aziridine-2-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-phenyl-1-piperazinyl)-2-propanol hydrochloride](/img/structure/B5138765.png)
![2-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl (3-chlorophenyl)carbamate](/img/structure/B5138767.png)

![5-{[3-(aminosulfonyl)phenyl]sulfonyl}-2-methylbenzenesulfonamide](/img/structure/B5138785.png)
![1-butyl-2-methyl-3-[2-oxo-2-(5-oxo-1,4-diazepan-1-yl)ethyl]-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5138786.png)


![1-(6-methyl-2-pyridinyl)-4-{[3-(1-naphthyl)-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5138825.png)

![(3S)-1-ethyl-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5138840.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5138842.png)
![({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]methylamine](/img/structure/B5138847.png)
![2-(4-chloro-2-methylphenoxy)-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]acetamide](/img/structure/B5138858.png)
